molecular formula C23H29N3O5S B12141654 5-(3,4-dimethoxyphenyl)-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

5-(3,4-dimethoxyphenyl)-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B12141654
M. Wt: 459.6 g/mol
InChI Key: ZMKXOVLIVIZORF-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a combination of aromatic, thiazole, and pyrrolidone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the dimethoxyphenyl group and the pyrrolidone ring. Each step requires specific reagents and conditions, such as:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Dimethoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Formation of the Pyrrolidone Ring: This can be synthesized through cyclization reactions involving amines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the thiazole ring can be reduced to an alcohol.

    Substitution: The dimethoxyphenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential bioactivity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structural features suggest it might interact with biological targets such as enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dimethoxyphenyl)-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
  • 4-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
  • 5-(3,4-Dimethoxyphenyl)-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H29N3O5S

Molecular Weight

459.6 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C23H29N3O5S/c1-13-22(32-14(2)24-13)20(27)18-19(15-8-9-16(30-5)17(12-15)31-6)26(23(29)21(18)28)11-7-10-25(3)4/h8-9,12,19,28H,7,10-11H2,1-6H3

InChI Key

ZMKXOVLIVIZORF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C=C3)OC)OC)CCCN(C)C)O

Origin of Product

United States

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